molecular formula C15H19NO3 B14377103 Propan-2-yl {3-ethyl-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate CAS No. 88715-40-6

Propan-2-yl {3-ethyl-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate

Cat. No.: B14377103
CAS No.: 88715-40-6
M. Wt: 261.32 g/mol
InChI Key: YEGZFIFNUFOVJS-UHFFFAOYSA-N
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Description

Propan-2-yl {3-ethyl-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isopropyl group, an ethyl group, and a prop-2-yn-1-yloxy group attached to a phenyl ring, along with a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl {3-ethyl-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the prop-2-yn-1-yloxy group: This can be achieved by reacting propargyl alcohol with an appropriate phenol derivative under basic conditions.

    Introduction of the ethyl group: This step involves the alkylation of the phenol derivative with an ethyl halide in the presence of a base.

    Carbamate formation: The final step involves the reaction of the phenol derivative with isopropyl chloroformate in the presence of a base to form the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl {3-ethyl-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or ethers.

Scientific Research Applications

Propan-2-yl {3-ethyl-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

  • **Biology

Properties

CAS No.

88715-40-6

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

propan-2-yl N-(3-ethyl-4-prop-2-ynoxyphenyl)carbamate

InChI

InChI=1S/C15H19NO3/c1-5-9-18-14-8-7-13(10-12(14)6-2)16-15(17)19-11(3)4/h1,7-8,10-11H,6,9H2,2-4H3,(H,16,17)

InChI Key

YEGZFIFNUFOVJS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)NC(=O)OC(C)C)OCC#C

Origin of Product

United States

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